molecular formula C14H23N3O2 B2575653 4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide CAS No. 478259-61-9

4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2575653
CAS No.: 478259-61-9
M. Wt: 265.357
InChI Key: OGUNHXVJUHKOPA-UHFFFAOYSA-N
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Description

4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound with the molecular formula C14H23N3O2 It is characterized by a pyrrole ring substituted with a butanoyl group and a dimethylaminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Butanoyl Group: The butanoyl group can be introduced via acylation using butanoyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethylaminopropyl Group: The final step involves the reaction of the intermediate with 3-(dimethylamino)propylamine under suitable conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or other amines can replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a suitable base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of pyrrole-containing molecules with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for investigating molecular recognition processes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the dimethylamino group suggests that it could interact with biological targets such as receptors and enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes through hydrogen bonding and hydrophobic interactions, potentially modulating their activity. The dimethylamino group can also participate in ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
  • 4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
  • 4-propionyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

Comparison

Compared to its analogs, this compound has a longer alkyl chain (butanoyl group) which can influence its hydrophobicity and interaction with biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it unique in its class.

Properties

IUPAC Name

4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-4-6-13(18)11-9-12(16-10-11)14(19)15-7-5-8-17(2)3/h9-10,16H,4-8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUNHXVJUHKOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CNC(=C1)C(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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